molecular formula C8H11ClIN B13479142 1-(3-Iodo-4-methylphenyl)methanamine hydrochloride

1-(3-Iodo-4-methylphenyl)methanamine hydrochloride

Cat. No.: B13479142
M. Wt: 283.54 g/mol
InChI Key: VEMPKNJTTMKQTF-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClIN. It is known for its unique structure, which includes an iodine atom attached to a benzene ring substituted with a methyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-4-methylphenyl)methanamine hydrochloride typically involves the iodination of 4-methylbenzylamine. The process begins with the nitration of toluene to form 4-methylnitrobenzene, followed by reduction to 4-methylbenzylamine. The final step involves the iodination of 4-methylbenzylamine using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodo-4-methylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Iodo-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-3-methylphenyl)methanamine hydrochloride
  • (3-Fluoro-4-methylphenyl)methanamine hydrochloride
  • (4-Bromo-3-methylphenyl)methanamine hydrochloride

Uniqueness

1-(3-Iodo-4-methylphenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C8H11ClIN

Molecular Weight

283.54 g/mol

IUPAC Name

(3-iodo-4-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10IN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H

InChI Key

VEMPKNJTTMKQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN)I.Cl

Origin of Product

United States

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